molecular formula C13H7BrCl2N2O4 B12475667 5-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide

5-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide

Cat. No.: B12475667
M. Wt: 406.0 g/mol
InChI Key: NNJIPVSUDSHHSJ-UHFFFAOYSA-N
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Description

5-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes bromine, chlorine, hydroxyl, and nitro functional groups attached to a benzamide core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable benzamide precursor, followed by nitration and chlorination steps. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while nitration may involve the use of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

5-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2,5-dichlorophenyl)-2-methoxybenzamide
  • 5-bromo-N-(2,5-dichlorophenyl)-2-fluorobenzamide
  • 5-bromo-N-(2,5-dichlorophenyl)-2-chlorobenzamide

Uniqueness

5-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide is unique due to the presence of both hydroxyl and nitro functional groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C13H7BrCl2N2O4

Molecular Weight

406.0 g/mol

IUPAC Name

5-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C13H7BrCl2N2O4/c14-6-3-8(12(19)11(4-6)18(21)22)13(20)17-10-5-7(15)1-2-9(10)16/h1-5,19H,(H,17,20)

InChI Key

NNJIPVSUDSHHSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)Cl

Origin of Product

United States

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